MI-136 is a small molecule inhibitor specifically designed to disrupt the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins. [, ] This interaction plays a critical role in the development and progression of acute leukemias characterized by MLL gene translocations. [, ] By binding to menin, MI-136 prevents the formation of the menin-MLL complex, thereby inhibiting the oncogenic activity of MLL fusion proteins. [, ]
MI-136 is a chemical compound recognized as a potent inhibitor of the menin-MLL (Mixed-Lineage Leukemia) protein-protein interaction. This compound has garnered attention in the field of cancer research, particularly for its potential application in treating castration-resistant prostate cancer by targeting androgen receptor signaling pathways. MI-136 functions by disrupting the interaction between menin and the MLL complex, which is crucial for the transcriptional regulation of androgen receptor target genes, thereby inhibiting tumor growth and proliferation in specific cancer cell lines.
MI-136 was developed as part of ongoing research focused on targeting the menin-MLL complex, with studies indicating its efficacy in various cancer models. The compound is synthesized through organic chemistry techniques and is available from various chemical suppliers, including MedChemExpress and MedKoo .
MI-136 can be classified as a small molecule inhibitor, specifically targeting protein-protein interactions within cellular signaling pathways. It falls under the category of anti-cancer agents due to its role in inhibiting tumor growth by affecting key regulatory mechanisms in cancer cells.
The synthesis of MI-136 involves several steps typical of organic synthesis, focusing on constructing the core structure that allows for effective binding to the menin protein. While detailed synthetic routes are proprietary, the general methodology includes:
Technical details regarding reaction conditions, yields, and specific reagents used are often found in proprietary literature or specialized chemical databases.
The molecular structure of MI-136 is characterized by a specific arrangement of atoms that facilitates its interaction with the menin protein. The compound's structural formula includes various functional groups that enhance its binding affinity and specificity.
MI-136 has a molecular formula represented as CHNO (exact values depend on detailed structural information). Its molecular weight and other physicochemical properties can be obtained from chemical databases or supplier specifications.
MI-136 primarily acts through non-covalent interactions with its target proteins. The key reactions include:
Technical details about these interactions often involve biochemical assays and structural biology techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
The mechanism of action for MI-136 involves:
Quantitative data from studies indicate that MI-136 can inhibit androgen receptor target gene expression significantly in vitro, demonstrating its potential therapeutic efficacy against prostate cancer.
MI-136 exhibits properties typical of small organic molecules:
Chemical properties include:
Relevant data regarding these properties can be found in scientific literature and material safety data sheets provided by suppliers .
MI-136 has significant implications in cancer research:
The ongoing research into MI-136 highlights its potential not only as a therapeutic agent but also as a critical component in understanding complex cellular signaling mechanisms in cancer biology .
MI-136 (chemical name: C₂₃H₂₁F₃N₆S; CAS: 1628316-74-4) is a small-molecule inhibitor engineered to target the evolutionarily conserved central cavity of the menin protein. Structural studies reveal that menin contains a deep hydrophobic pocket lined by residues Ser155, Met278, Tyr323, Glu359, and Glu363, which normally accommodates the N-terminal MLL (Mixed Lineage Leukemia) protein fragment. MI-136 binds this cavity with high affinity (Kd = 23.6 nM; IC50 = 31 nM) through three-dimensional complementarity [1] [6]. Its thienopyrimidine core anchors the molecule via π-π stacking with Phe238 and Trp341, while the cyanophenyl moiety extends into the P13 subpocket, forming hydrogen bonds with Tyr276 and Trp341. The trifluoroethyl group occupies the hydrophobic F9 subpocket, enhancing binding stability [1] [8]. Crystallographic analyses of the menin-MI-136 complex confirm competitive displacement of the MLL-derived peptide, as mutations at the binding site (e.g., M278K, Y323K) abolish inhibitory activity [6].
Table 1: Structural Characterization of MI-136 Binding
Parameter | Value | Method | Significance |
---|---|---|---|
Binding Affinity (Kd) | 23.6 nM | Fluorescence Polarization | High-affinity competitive inhibition |
IC50 | 31 nM | Menin-MLL FP Assay | Potency in disrupting protein-protein interaction |
Key Binding Residues | Tyr276, Trp341, Phe238 | X-ray Crystallography | Direct visualization of binding interactions |
Thermodynamic Stability | ΔTm = +4.2°C | Thermal Shift Assay | Enhanced menin stability upon binding |
MLL fusion proteins (e.g., MLL-AF9, MLL-AF4) depend on menin binding to initiate leukemogenesis. MI-136 disrupts this interaction at sub-micromolar concentrations, as demonstrated by co-immunoprecipitation assays showing loss of menin-MLL-AF9 complexes in treated cells (IC50 = 0.23–0.25 μM) [1]. This disruption decommissions oncogenic transcriptional programs, evidenced by:
Table 2: Cellular Efficacy Profile of MI-136 in MLL-r Models
Cell Type | GI50 (μM) | Phenotypic Effects |
---|---|---|
MLL-AF9 mouse bone marrow cells | 0.55 | Growth arrest, differentiation (CD11b+) |
Hoxa9/Meis1 mouse bone marrow cells | 3.0 | Minimal growth inhibition |
MV4;11 (human MLL-AF4 AML) | 0.25–0.57 | Apoptosis (cPARP cleavage), reduced c-Kit expression |
RS4;11 (human MLL-ENL ALL) | 0.31 | Cell cycle arrest, HOXA9/Meis1 downregulation |
Beyond direct menin-MLL disruption, MI-136 induces allosteric rearrangements in menin-dependent transcriptional coactivator complexes. Menin serves as a scaffold for histone-modifying enzymes, including the H3K79 methyltransferase DOT1L and the MLL1-WDR5-LEDGF complex. MI-136 binding triggers conformational changes that reduce recruitment of these effectors to HOX gene loci, as shown by chromatin immunoprecipitation sequencing (ChIP-seq) [1] [7]. Key downstream effects include:
HOXA9 and MEIS1 are master transcription factors universally overexpressed in MLL-r leukemias. MI-136 treatment reduces their mRNA and protein levels by >70%, initiating broad epigenetic reprogramming [1] [3]. CRISPR dropout screens identify functional HOXA9-bound cis-regulatory elements (e.g., distal enhancers of FLT3 and introns of CDK6) that are disabled upon menin inhibition. MI-136 exerts multilayered epigenetic effects:
Table 3: Key Downstream Targets Suppressed by MI-136
Gene | Function in Leukemia | Regulation by HOXA9 | Log2FC (Post-MI-136) |
---|---|---|---|
FLT3 | Tyrosine kinase signaling | Distal enhancer binding | −3.2 |
CDK6 | Cell cycle progression | Intronic enhancer | −2.8 |
MYB | Myeloblastosis oncogene | Promoter binding | −2.1 |
BCL2 | Anti-apoptotic factor | Indirect regulation | −1.9 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7